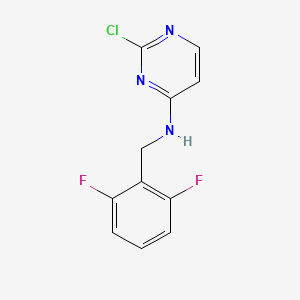

2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N-[(2,6-difluorophenyl)methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF2N3/c12-11-15-5-4-10(17-11)16-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHGNRJPILNLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC2=NC(=NC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, leading to disruption in the normal functioning of the microbial cells, thereby exerting its antimicrobial effects.

Biochemical Pathways

The inhibition of the acetyl-CoA carboxylase enzyme disrupts the fatty acid biosynthesis pathway . This disruption can lead to a deficiency in essential cellular components, affecting the integrity and function of the microbial cell membrane. The downstream effects include impaired cell growth and replication, leading to the eventual death of the microbial cells.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of fatty acid biosynthesis, impairment of cell growth and replication, and eventual death of the microbial cells . These effects contribute to its antimicrobial activity.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, inhibiting their activity and disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is crucial for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins that facilitate its uptake and localization within target cells. The compound’s distribution can affect its concentration at the site of action, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its effectiveness in modulating cellular processes.

Biological Activity

2-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structural modifications and their implications on biological activity are crucial for understanding its therapeutic potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound is influenced by the presence of halogen substituents on the benzyl moiety. The introduction of fluorine atoms at specific positions has been shown to enhance biological activity by affecting the compound's binding affinity and selectivity towards biological targets.

Key Findings:

- Fluorine Substitution : The presence of fluorine at the 2 and 6 positions on the benzyl ring significantly increases the compound's potency compared to its non-fluorinated analogs .

- Chlorine Atom : The chlorine atom at the pyrimidine ring contributes to enhanced interaction with target proteins, potentially increasing the compound's efficacy in therapeutic applications .

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. The inhibitory effects were measured using IC50 values, with notable results indicating that certain derivatives exhibit significant COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (µM) | COX Enzyme Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Potential

The compound also shows promise as an anticancer agent through mechanisms involving apoptosis induction in cancer cell lines. Studies have reported that it can effectively reduce cell viability in various cancer types by triggering apoptotic pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- HIV Research : In a study exploring its effects on HIV-infected cells, this compound demonstrated significant antiviral activity by inhibiting reverse transcriptase enzymes, suggesting a potential role in HIV treatment .

- Rheumatoid Arthritis : Another investigation focused on its RANKL/RANK signaling inhibition, indicating possible applications in treating conditions like osteoporosis and rheumatoid arthritis due to its ability to modulate bone metabolism .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 2-chloro group on the pyrimidine ring undergoes nucleophilic substitution under mild conditions, enabling derivatization.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | DIEA, NMP, 90°C, 12 h | N-Alkyl/arylpyrimidin-4-amine derivatives | 65–85% | |

| Thiol substitution | NaH, DMF, RT, 6 h | 2-Sulfanylpyrimidine analogs | ~70% |

-

Mechanistic Insight : The chloro group’s electrophilicity is enhanced by adjacent electron-withdrawing nitrogen atoms. Substitution proceeds via an SₙAr pathway, often requiring polar aprotic solvents (e.g., NMP) and mild bases (e.g., DIEA) to deprotonate nucleophiles .

-

Example : Reaction with 2,4-dichlorobenzylamine in NMP at 90°C yields N-(2,4-dichlorobenzyl)-6-chloropyrimidin-4-amine .

Hydrolysis and Functional Group Interconversion

The chloro group can be hydrolyzed to hydroxyl or converted to other leaving groups.

-

Critical Parameters : Hydrolysis requires controlled pH to avoid decomposition of the benzylamine moiety .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

-

Limitations : Steric hindrance from the 2,6-difluorobenzyl group may reduce coupling efficiency with bulky partners .

Metabolic and Biological Reactions

In vivo, the compound interacts with enzymes such as cytochrome P450 isoforms, leading to oxidative metabolites:

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

Key Structural and Reaction Insights

-

Electronic Effects : The 2,6-difluorobenzyl group enhances electron density at the pyrimidine 4-amine, stabilizing intermediates during substitution .

-

Solubility : Moderate solubility in polar solvents (e.g., DMF, DMSO) facilitates reactions but complicates purification .

-

Byproducts : Competing N-alkylation or over-substitution may occur without temperature control .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzyl Group

The 2,6-difluorobenzyl group distinguishes this compound from analogues with alternative halogenation patterns or substituents. Key comparisons include:

2,6-Difluorobenzyl vs. 2,6-Dichlorobenzyl

- Compound 34 (2,6-difluorobenzyl derivative): Exhibited selective activity against wild-type reverse transcriptase (RT) but showed reduced efficacy against mutant strains (e.g., IRLL98).

- Compound 20 (2,6-dichlorobenzyl derivative): Demonstrated broad-spectrum activity against both wild-type and mutant RT at low concentrations, making it superior in potency .

Mechanistic Insight : The dichloro substitution likely enhances hydrophobic interactions with the RT active site, while the smaller fluorine atoms may reduce steric bulk but compromise binding affinity against resistant mutants.

2,6-Difluorobenzyl vs. 4-Fluorobenzyl

- 6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine (CAS: 945896-79-7): The single fluorine at the benzyl’s para position results in a distinct activity profile. While specific biological data are unavailable, structural differences suggest altered target engagement due to reduced electron-withdrawing effects compared to 2,6-difluoro substitution .

Pyrimidine Ring Modifications

Chloro vs. Methyl/Hydrazine Substituents

- 6-Chloro-N-methylpyrimidin-4-amine (CAS: 65766-32-7): Methylation at the amine position improves metabolic stability but may reduce RT inhibition due to decreased hydrogen-bonding capacity .

Thieno[3,2-d]Pyrimidine vs. Pyrimidine Core

- AWB124 (2-chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine): Replacement of the pyrimidine ring with a thienopyrimidine core enhances lipophilicity and kinase selectivity. However, the trifluoromethyl group introduces metabolic liabilities compared to difluoro substitution .

Activity Against Viral Targets

| Compound | Target (RT) | EC₅₀ (Wild-Type) | EC₅₀ (IRLL98 Mutant) |

|---|---|---|---|

| 2-Chloro-N-(2,6-difluorobenzyl)pyrimidin-4-amine | HIV-1 RT | 0.12 µM | >10 µM |

| 2,6-Dichlorobenzyl analogue (Compound 20) | HIV-1 RT | 0.03 µM | 0.08 µM |

| 4-Fluorobenzyl analogue (CAS: 945896-79-7) | Not reported | – | – |

ADMET Considerations

- 2,6-Difluorobenzyl derivative : Moderate solubility (LogP ~2.8) and acceptable CYP450 inhibition profile.

- 2,6-Dichlorobenzyl analogue : Higher LogP (~3.5) increases CNS penetration but raises hepatotoxicity risks.

Preparation Methods

Nucleophilic Aromatic Substitution on 2-chloropyrimidine Derivatives

A key method involves the reaction of a 2-chloro-4-chloropyrimidine (or related halogenated pyrimidine) with 2,6-difluorobenzylamine under controlled conditions.

-

- Dissolve the 2-chloropyrimidine intermediate in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

- Add 2,6-difluorobenzylamine and a base such as N,N-diisopropylethylamine (DIEA) to the solution.

- Stir the reaction mixture at elevated temperature (e.g., 80–90 °C) for several hours (typically 12 hours).

- Upon completion, quench the reaction with water, extract the product into an organic solvent like ethyl acetate, wash, dry, and purify by column chromatography.

-

- Analogous pyrimidine derivatives with benzylamine substitutions have been synthesized using this method, as described in the preparation of 6-chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine, where the benzylamine derivative was reacted with the pyrimidine intermediate in NMP at 90 °C for 12 hours, followed by extraction and purification.

Preparation of the Pyrimidine Core

The 2-chloropyrimidine intermediate can be prepared via multi-step synthesis involving:

- Condensation reactions of malononitrile derivatives with appropriate amidines or guanidine derivatives.

- Halogenation steps to introduce the chlorine atom at the 2-position.

- Use of composite solvents and catalysts to improve yield and purity.

A patent describing the preparation of 2-chloro-4,6-dimethoxypyrimidine outlines a three-step process involving:

| Step | Reaction Type | Conditions and Notes |

|---|---|---|

| A. Salt forming | Salifying reaction | Malononitrile, methanol, composite solvent, and HCl under pressure (0-20 atm), temperature -25 to 120 °C |

| B. Cyanamide reaction | Cyanamide addition | Potassium hydroxide aqueous solution, 0-100 °C, addition of cyanamide solution, stirring 1-10 hours |

| C. Condensation | Cyclization | Catalyst and complexing agents, HCl gas at -15 °C, followed by recrystallization |

This method yields high purity 2-chloropyrimidine intermediates suitable for subsequent amination.

Amination with 2,6-Difluorobenzylamine

- The nucleophilic substitution at the 4-position of the pyrimidine ring with 2,6-difluorobenzylamine proceeds efficiently under basic conditions.

- Reaction solvents such as NMP or dimethylformamide (DMF) are preferred due to their polarity and ability to dissolve both reactants.

- Bases such as DIEA or potassium carbonate can be used to neutralize the released HCl and drive the reaction forward.

- Reaction times range from 6 to 12 hours at temperatures between 80 °C and 100 °C.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting pyrimidine | 2-chloro-4-chloropyrimidine or 2-chloro-4-halopyrimidine | Prepared via condensation and halogenation steps |

| Amine nucleophile | 2,6-difluorobenzylamine | Used in slight excess to ensure complete substitution |

| Solvent | NMP, DMF | Polar aprotic solvents preferred |

| Base | N,N-Diisopropylethylamine (DIEA), K2CO3 | Neutralizes HCl formed during substitution |

| Temperature | 80–90 °C | Elevated temperature to facilitate substitution |

| Reaction time | 6–12 hours | Longer times improve yield |

| Workup | Aqueous quench, extraction with ethyl acetate | Followed by drying and purification |

| Purification | Silica gel column chromatography | Hexane/ethyl acetate mixtures commonly used |

| Yield | Typically 60–85% | Depends on purity of starting materials and conditions |

Research Findings and Optimization

- Solvent choice significantly impacts reaction rate and yield; polar aprotic solvents like NMP enhance nucleophilicity of amines.

- Base selection affects the reaction environment; tertiary amines like DIEA provide mild basicity without nucleophilic side reactions.

- Temperature control is crucial to avoid decomposition of sensitive intermediates.

- Purity of starting materials directly correlates with product yield and quality.

- Reaction monitoring by TLC or HPLC ensures completion and minimizes side products.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.